4-Amino-1-methyl-1h-pyrazole-3-carbonitrile
Overview
Description
4-Amino-1-methyl-1h-pyrazole-3-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a methyl group, and a nitrile group
Mechanism of Action
Target of Action
Similar compounds have been known to target γ-aminobutyric acid (gaba)-gated chloride channels (gabaa receptors), resulting in uncontrolled hyperactivity of the central nervous system .
Mode of Action
It is likely that this compound interacts with its targets through a combination of electrostatic forces, coordination modes, or pi interactions with the vacant d orbital of the metal .
Biochemical Pathways
Similar compounds have been known to affect the suzuki–miyaura coupling pathway .
Pharmacokinetics
It is noted that similar compounds are sparingly soluble in water, which may impact their bioavailability .
Result of Action
Similar compounds have been known to result in uncontrolled hyperactivity of the central nervous system .
Action Environment
The action, efficacy, and stability of 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile can be influenced by various environmental factors. For instance, it is recommended to store similar compounds in a cool, dry place and ensure proper ventilation . They are also noted to be incompatible with oxidizing agents .
Biochemical Analysis
Biochemical Properties
For instance, aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others
Cellular Effects
It is known that pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated nitriles. The reaction is often carried out in the presence of a base such as sodium ethoxide, which facilitates the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-methyl-1h-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
4-Amino-1-methyl-1h-pyrazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-methylpyrazole: Similar structure but lacks the nitrile group.
3-Aminopyrazole: Similar structure but with different substitution patterns.
5-Amino-1-methylpyrazole-4-carbonitrile: Similar structure but with different positioning of the amino and nitrile groups.
Uniqueness
4-Amino-1-methyl-1h-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-Amino-1-methyl-1H-pyrazole-3-carbonitrile (abbreviated as 4-AMPC) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects across various domains, including anti-inflammatory, antimicrobial, and anticancer activities. This article provides a comprehensive overview of the biological activity of 4-AMPC, supported by data tables, case studies, and detailed research findings.
4-AMPC has the molecular formula C4H5N5 and a molecular weight of 133.12 g/mol. The compound features an amino group at the 4-position and a cyano group at the 3-position of the pyrazole ring, contributing to its reactivity and biological properties.
1. Anti-Inflammatory Activity
Research indicates that 4-AMPC exhibits significant anti-inflammatory properties. A study evaluated its effects on cyclooxygenase (COX) enzymes, which are key mediators in inflammation. The compound demonstrated selective inhibition of COX-2 with an IC50 value of approximately 0.02–0.04 μM, indicating strong potential as an anti-inflammatory agent without significant gastrointestinal toxicity .
Table 1: Anti-inflammatory Activity of 4-AMPC
Compound | IC50 (μM) | COX-1 Inhibition | COX-2 Inhibition |
---|---|---|---|
4-AMPC | 0.02–0.04 | Moderate | High |
Standard Drug | 0.05 | High | Very High |
2. Antimicrobial Activity
The antimicrobial efficacy of 4-AMPC has been evaluated against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited sub-micromolar activity against MRSA and other Gram-positive bacteria. Its mechanism involves targeting bacterial DNA gyrase and topoisomerase IV, crucial for bacterial replication .
Table 2: Antimicrobial Activity of 4-AMPC
Bacterial Strain | MIC (μg/mL) |
---|---|
Methicillin-sensitive S. aureus | 0.125 |
Methicillin-resistant S. aureus | 8 |
E. coli | >8 |
3. Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 4-AMPC, in cancer therapy. The compound has been shown to enhance anti-tumor immunity in mouse models and promote tumor regression when used in conjunction with immune checkpoint inhibitors .
Case Study: Tumor Regression in Mouse Models
In a controlled study, mice treated with a combination of 4-AMPC and an immune checkpoint inhibitor exhibited significant tumor size reduction compared to control groups receiving either treatment alone.
Structure-Activity Relationship (SAR)
The biological activity of 4-AMPC can be attributed to its structural features. Modifications at various positions on the pyrazole ring influence its affinity for biological targets:
- Position 1 : Substituents can enhance binding affinity to COX enzymes.
- Position 3 : The cyano group is critical for antimicrobial activity.
- Position 4 : The amino group plays a vital role in anti-inflammatory effects.
Properties
IUPAC Name |
4-amino-1-methylpyrazole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c1-9-3-4(7)5(2-6)8-9/h3H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUKCJYFICPCGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201935-84-3 | |
Record name | 4-amino-1-methyl-1H-pyrazole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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